5-Fluoropyridine-3-carbothioamide
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Overview
Description
5-Fluoropyridine-3-carbothioamide is a fluorinated pyridine derivative with the molecular formula C₆H₅FN₂S and a molecular weight of 156.18 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a carbothioamide group on the pyridine ring
Mechanism of Action
Mode of Action
Fluorinated pyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyrimidines, a class of compounds to which 5-Fluoropyridine-3-carbothioamide belongs, have significant interactions with various enzymes, proteins, and other biomolecules . These interactions are crucial for their role in biochemical reactions.
Cellular Effects
Related compounds such as fluorouracil have been shown to have significant effects on various types of cells and cellular processes . These effects include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluoropyrimidines, a class of compounds to which this compound belongs, are known to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds such as fluorouracil have been shown to have significant changes in their effects over time in laboratory settings . These changes include the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds such as fluorouracil have been shown to have significant dosage-dependent effects in animal models . These effects include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds such as fluorouracil are known to be involved in significant metabolic pathways . These pathways involve various enzymes and cofactors, and can have significant effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds such as fluorouracil are known to have significant interactions with various transporters and binding proteins . These interactions can have significant effects on the compound’s localization or accumulation .
Subcellular Localization
Related compounds such as fluorouracil are known to have significant subcellular localizations . These localizations can be directed by various targeting signals or post-translational modifications, and can have significant effects on the compound’s activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoropyridine with thiourea under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 5-Fluoropyridine-3-carbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Fluoropyridine-3-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique functional groups make it a useful probe in studying biological systems and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyridine-2-carbothioamide
- 5-Fluoropyridine-4-carbothioamide
- 3-Fluoropyridine-2-carbothioamide
Uniqueness
5-Fluoropyridine-3-carbothioamide is unique due to the specific positioning of the fluorine atom and the carbothioamide group on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interactions compared to its isomers. The presence of the fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoropyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPAPSBWERDQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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